![molecular formula C8H16N2O4S2 B12061531 2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid](/img/structure/B12061531.png)
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is a complex organic compound characterized by the presence of amino and disulfide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid typically involves multiple steps. One common method includes the formation of the disulfide bond through the oxidation of thiol precursors. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters to achieve high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The disulfide bond plays a crucial role in redox reactions, influencing the compound’s reactivity and stability. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Similar structure but lacks the disulfide bond.
2-amino-4-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group instead of the disulfide bond.
2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with a benzoyl group.
Uniqueness
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is unique due to the presence of both amino and disulfide functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H16N2O4S2 |
---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i7+1,8+1 |
InChI-Schlüssel |
ZTVZLYBCZNMWCF-BFGUONQLSA-N |
Isomerische SMILES |
C(CSSCCC([13C](=O)O)N)C([13C](=O)O)N |
Kanonische SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.